![molecular formula C9H9BrO3 B13672935 (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is efficient and suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products include (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)aldehyde and (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: The major product is 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Scientific Research Applications
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but with the bromine atom at a different position.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Contains an amine group instead of a methanol group.
(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol: Contains a methylene group at a different position.
Uniqueness
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
InChI Key |
HLHUYHOOXRYYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
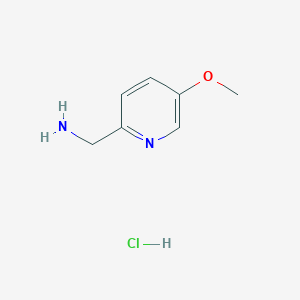

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
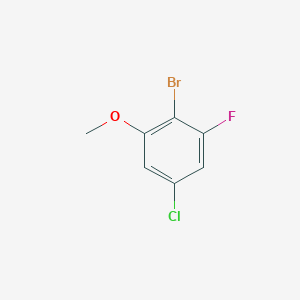
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)

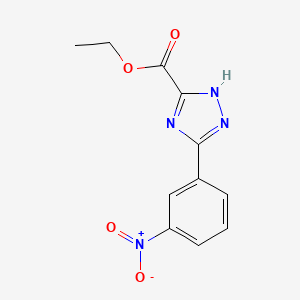
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
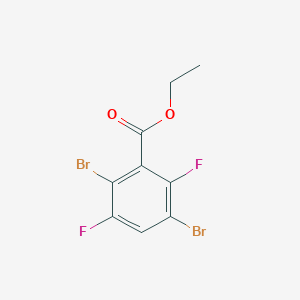
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)
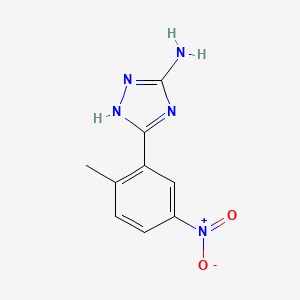
![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)
